2,4-Dimethylhexane-2,5-diamine
Description
Structure
3D Structure
Properties
CAS No. |
94138-89-3 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
2,4-dimethylhexane-2,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-6(7(2)9)5-8(3,4)10/h6-7H,5,9-10H2,1-4H3 |
InChI Key |
HPQKNNWENQFDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)N)C(C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dimethylhexane 2,5 Diamine
Retrosynthetic Analysis of 2,4-Dimethylhexane-2,5-diamine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic pathway. The key to this process is identifying strategic bond disconnections that correspond to reliable chemical reactions.
For this compound, the most logical disconnections are the carbon-nitrogen (C-N) bonds. This is because numerous methods exist for the formation of C-N bonds, such as the amination of alcohols or alkyl halides. Disconnecting both C-N bonds leads to a C8 diol precursor, 2,5-dimethyl-2,5-hexanediol (B89615). This diol is a symmetrical molecule and its synthesis is well-established.
Further retrosynthetic analysis of 2,5-dimethyl-2,5-hexanediol reveals a disconnection of the central carbon-carbon bond, leading to two molecules of acetone (B3395972). This suggests a synthesis involving the coupling of two acetone-derived fragments. A well-known reaction for this purpose is the pinacol (B44631) coupling reaction. Alternatively, the diol can be synthesized from the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol, which in turn is produced from the reaction of acetylene (B1199291) with acetone. google.comevitachem.comorgsyn.org
This retrosynthetic approach is summarized in the following scheme:
Figure 1: Retrosynthetic Analysis of this compound
Contemporary Synthetic Routes to this compound from Precursors
Based on the retrosynthetic analysis, a forward synthesis can be devised starting from readily available precursors. The most viable contemporary route involves the synthesis of the key intermediate, 2,5-dimethyl-2,5-hexanediol, followed by its conversion to the target diamine.
Multi-step Organic Synthesis Strategies for this compound
A practical multi-step synthesis of this compound can be envisioned in two main stages:
Stage 1: Synthesis of 2,5-Dimethyl-2,5-hexanediol
A common and efficient method for the synthesis of 2,5-dimethyl-2,5-hexanediol is the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol. google.comchemicalbook.comchemicalbook.com The alkynediol precursor can be synthesized via the reaction of acetylene with acetone in the presence of a base like potassium hydroxide (B78521) or a potassium alkoxide catalyst. google.comgoogle.com
The subsequent hydrogenation of the triple bond to a single bond can be achieved using a variety of catalysts, with palladium on carbon (Pd/C) being a common choice. chemicalbook.comchemicalbook.com The reaction is typically carried out under hydrogen pressure.
Table 1: Synthesis of 2,5-Dimethyl-2,5-hexanediol via Hydrogenation
| Precursor | Catalyst | Solvent | Pressure | Time (h) | Yield |
| 2,5-Dimethyl-3-hexyne-2,5-diol | Pd/C | Ethyl acetate | 10 bar | 12 | High |
Stage 2: Conversion of 2,5-Dimethyl-2,5-hexanediol to this compound
The conversion of the diol to the diamine can be accomplished through a direct amination process. This transformation is a significant area of research, with a focus on developing efficient and selective catalytic systems. The direct reductive amination of diols with ammonia (B1221849) is an atom-economical approach. mdpi.com This typically involves a "hydrogen borrowing" or "hydrogen transfer" mechanism where the alcohol is first dehydrogenated to a carbonyl intermediate, which then reacts with ammonia to form an imine, followed by hydrogenation to the amine. mdpi.comresearchgate.net
Alternatively, the diol can be converted to a dihalide, such as 2,5-dichloro-2,5-dimethylhexane, by reaction with a hydrohalic acid like HCl. evitachem.comnotability.com The resulting dihalide can then undergo nucleophilic substitution with ammonia or an ammonia equivalent to yield the diamine.
Development of Novel Catalytic Approaches for this compound Synthesis
The direct amination of diols is a green and efficient method for the synthesis of diamines. Recent advancements have focused on the development of robust and selective catalysts for this transformation. Both homogeneous and heterogeneous catalysts have been explored. dntb.gov.ua
For the amination of diols, catalysts based on ruthenium and iridium have shown significant promise. dntb.gov.ua Non-noble metal catalysts, such as those based on copper, nickel, and cobalt, are also being investigated as more sustainable alternatives. acs.orgacs.orggoogle.com For instance, a CuNiAlOx mixed oxide catalyst has been reported for the amination of C4-C6 diols. acs.org The reaction conditions, including temperature, pressure, and the choice of catalyst, are crucial for achieving high yields and selectivity for the diamine over potential side products like amino alcohols or cyclic ethers. acs.org
The synthesis of sterically hindered amines, such as this compound, can be challenging due to the bulky nature of the substrates. Methodologies for the direct reductive amination of ketones with primary and secondary amines using rhodium and ruthenium catalysts have been developed, which could be adapted for the synthesis of such hindered amines. rsc.org
Stereoselective Synthesis of Chiral this compound Isomers
This compound possesses two stereocenters (at C2 and C5), meaning it can exist as a mixture of stereoisomers (a pair of enantiomers and a meso compound). The synthesis of enantiomerically pure vicinal diamines is of great interest as they are valuable chiral ligands and auxiliaries in asymmetric synthesis. nih.govupenn.eduresearchgate.netacs.org
The stereoselective synthesis of C2-symmetric diamines, to which the chiral isomers of this compound belong, can be achieved through several strategies. One approach involves the use of a chiral "mother diamine" to direct the stereochemistry of a new diamine through a diaza-Cope rearrangement. nih.gov This method has been used to prepare a variety of diphenylethylenediamine analogues in high enantiomeric purity. nih.gov
Another strategy involves the diastereoselective addition of Grignard reagents to bis(1,3-oxazolidinyl)alkanes derived from chiral amino alcohols. This approach allows for the synthesis of C2-symmetrical chiral 1,n-diamines with high stereoselectivity.
For this compound, a potential stereoselective route could involve the asymmetric hydrogenation of an appropriate unsaturated precursor or the resolution of the racemic mixture of the diamine or a suitable derivative.
Purification and Isolation Techniques for this compound
The purification of aliphatic diamines is crucial to remove impurities that can affect their subsequent applications. Common impurities may include starting materials, by-products from the synthesis, and residual solvents.
For a relatively high molecular weight and potentially liquid diamine like this compound, distillation under reduced pressure is a primary purification method. This technique is effective in separating the diamine from less volatile or more volatile impurities.
Crystallization is another powerful purification technique, particularly if the diamine or a salt derivative is a solid. The choice of solvent is critical for effective crystallization.
For industrial-scale purification of aliphatic diamines, such as those produced by the hydrogenation of dinitriles, a common method involves treating the crude diamine with hydrogen in the presence of a hydrogenation catalyst (e.g., platinum, palladium, nickel) to convert impurities into more easily separable compounds, followed by distillation. google.comgoogle.com
Chromatographic techniques, such as column chromatography, can also be employed for the purification of diamines, especially for the separation of stereoisomers or for obtaining very high purity material on a smaller scale. For high molecular weight macromolecules, specialized chromatography resins can be utilized. biolink.com
Finally, it is important to handle and store purified diamines under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide, which can form carbamates.
Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylhexane 2,5 Diamine
Amine Functional Group Reactivity in 2,4-Dimethylhexane-2,5-diamine.
The chemical character of this compound is primarily defined by the lone pair of electrons on each of its two nitrogen atoms, which imparts both nucleophilic and basic properties to the molecule.
As nucleophiles, the amine groups of this compound can readily attack electron-deficient centers. This reactivity allows for a wide range of derivatization reactions, which are crucial for modifying the compound's properties or for preparing it for specific analytical techniques. The rate and extent of these reactions will be influenced by the steric hindrance around the amine groups due to the adjacent methyl and isopropyl substituents.
Common derivatization reactions would include reactions with:
Acid chlorides and anhydrides: To form amides.
Isocyanates and isothiocyanates: To form ureas and thioureas, respectively.
Sulfonyl chlorides: To form sulfonamides.
Aldehydes and ketones: To form imines (Schiff bases), which can be further reduced to secondary amines.
These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen bonds and for introducing various functional groups.
Illustrative Derivatization Reactions of this compound
| Reagent Type | Product |
|---|---|
| Acid Chloride (R-COCl) | N,N'-diacyl-2,4-dimethylhexane-2,5-diamine |
| Anhydride ((RCO)₂O) | N,N'-diacyl-2,4-dimethylhexane-2,5-diamine |
| Isocyanate (R-NCO) | N,N'-disubstituted urea (B33335) derivative |
The bifunctional nature of this compound makes it an excellent candidate for condensation and cyclization reactions, particularly with dicarbonyl compounds or other reagents with two electrophilic sites. These reactions can lead to the formation of various heterocyclic compounds. For instance, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) could potentially lead to the formation of a diazepine (B8756704) ring system. Similarly, reactions with 1,3-dicarbonyl compounds can also yield seven-membered rings. rsc.org
The regioselectivity and stereoselectivity of these cyclization reactions would be highly dependent on the reaction conditions and the structure of the electrophilic partner. The stereochemistry of the two chiral centers in this compound will also play a crucial role in the stereochemical outcome of the products. The formation of five- or six-membered rings is also possible with appropriate dicarbonyl precursors. For example, reaction with a 1,4-dicarbonyl compound could lead to the formation of a substituted pyrrolidine (B122466) ring.
Alkylation and Acylation Studies of this compound.
Alkylation: The amine groups of this compound can be alkylated by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution. However, polyalkylation is a common side reaction, leading to a mixture of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono- or dialkylation. The steric hindrance around the nitrogen atoms in this compound might slow down the rate of alkylation compared to less hindered primary amines.
Acylation: Acylation of this compound with acylating agents like acid chlorides or anhydrides is generally a more controlled reaction than alkylation. It typically proceeds to the diacylated product due to the high reactivity of the acylating agents. The resulting diamide (B1670390) is significantly less basic and nucleophilic than the starting diamine. In cases of sterically hindered diamines, it is sometimes possible to achieve selective mono-acylation under carefully controlled conditions. google.com
Comparison of Expected Alkylation and Acylation Reactivity
| Reaction | Controlling Factors | Potential Products |
|---|---|---|
| Alkylation | Stoichiometry, Reaction Temperature, Nature of Alkyl Halide | Mono-, di-, tri-, and quaternary ammonium salts |
| Acylation | Stoichiometry, Reactivity of Acylating Agent, Temperature | Mono- and di-acylated diamines |
Reaction Kinetics and Thermodynamic Analyses of this compound Transformations.
Concentration of reactants: Higher concentrations generally lead to faster reaction rates.
Temperature: Increasing the temperature typically increases the reaction rate, as described by the Arrhenius equation.
Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
Steric hindrance: The methyl groups on the hexane (B92381) backbone of this compound will likely introduce steric hindrance, which could decrease the rate of reactions at the amine centers compared to a linear diamine.
Thermodynamic analysis would involve determining the change in Gibbs free energy (ΔG) for a given reaction to predict its spontaneity. For example, the formation of amides from amines and acid chlorides is typically a thermodynamically favorable process due to the formation of a stable amide bond and the release of a stable chloride ion.
Mechanistic Pathways of this compound in Complex Reaction Systems.
In complex reaction systems, this compound can act as a bifunctional molecule, participating in reactions through both of its amine groups. The mechanistic pathways will be dictated by the nature of the other reactants and the reaction conditions.
For instance, in polymerization reactions, it can act as a monomer, reacting with diacids or diacyl chlorides to form polyamides. The mechanism would involve a series of nucleophilic acyl substitution reactions.
In reactions where it acts as a catalyst, for example in promoting condensation reactions, one amine group could act as a general base to deprotonate a substrate, while the other could be protonated and act as a general acid, facilitating a bifunctional catalytic mechanism. The spatial arrangement of the two amine groups in this compound would be critical for its effectiveness as a bifunctional catalyst. Theoretical studies on similar bifunctional amine systems have shown the importance of hydrogen bonding and the precise orientation of functional groups in the transition state. rsc.orgmdpi.com
Applications of 2,4 Dimethylhexane 2,5 Diamine in Advanced Chemical Synthesis and Materials Science
2,4-Dimethylhexane-2,5-diamine as a Building Block for Complex Organic Architectures
The bifunctional nature of this compound, possessing two primary amine groups, theoretically makes it a suitable candidate as a building block for the construction of intricate organic structures. The spacing and stereochemistry of the amine groups, along with the alkyl backbone, could influence the geometry and properties of the resulting larger molecules.
Design and Synthesis of Macrocyclic Compounds Utilizing this compound
Macrocyclic compounds are large ring structures with important applications in areas such as host-guest chemistry, catalysis, and medicine. The synthesis of macrocycles often involves the reaction of diamines with other bifunctional molecules, such as dialdehydes or diacyl chlorides, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Despite the theoretical potential for this compound to be used in such syntheses, a search of the scientific literature did not yield any specific examples of macrocyclic compounds derived from this diamine. The table below illustrates a hypothetical reaction scheme for the formation of a macrocycle, which remains to be experimentally verified for this specific diamine.
| Reactant 1 | Reactant 2 | Potential Macrocyclic Product | Status |
| This compound | Aromatic Dicarboxaldehyde | Schiff Base Macrocycle | Hypothetical |
| This compound | Diacyl Chloride | Macrolactam | Hypothetical |
Incorporation of this compound into Supramolecular Assemblies
Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. The amine groups of this compound could potentially participate in hydrogen bonding, a key interaction in the formation of such assemblies.
No specific research has been found detailing the use of this compound in the formation of supramolecular structures. Its potential role would be to act as a hydrogen-bond donor, connecting with other molecules to form larger, organized architectures like rosettes, capsules, or networks.
Role of this compound in Polymer Chemistry
Diamine monomers are fundamental to the synthesis of various polymers, including polyamides and polyimides. The structure of the diamine significantly impacts the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.
Monomer in the Synthesis of Polyamides and Polyimides Containing this compound Moieties
Polyamides are formed through the condensation reaction of a diamine with a dicarboxylic acid or its derivative. Polyimides are synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) intermediate, which is then cyclized to the final polyimide.
There is no available literature describing the synthesis or properties of polyamides or polyimides derived specifically from this compound. The table below presents a generalized reaction for polyamide formation, which is a well-established method in polymer chemistry but has not been specifically reported for this diamine.
| Diamine Monomer | Dicarboxylic Acid Monomer | Resulting Polyamide | Research Status |
| This compound | Adipic Acid | Hypothetical Aliphatic Polyamide | Not Reported |
| This compound | Terephthalic Acid | Hypothetical Semi-Aromatic Polyamide | Not Reported |
Precursor for Functional Polymers and Resins Derived from this compound
The primary amine groups of this compound could be chemically modified to introduce other functional groups, thereby creating a precursor for a variety of functional polymers and resins. For instance, reaction with epoxides would lead to epoxy resins with properties influenced by the diamine's structure.
No specific functional polymers or resins derived from this compound have been reported in the scientific literature.
Exploration of this compound in Radical Polymerization Systems
While diamines are not typically primary components in radical polymerization, they can sometimes be used as chain transfer agents or as part of initiator systems. However, there is no evidence in the literature to suggest that this compound has been explored in this context.
No Publicly Available Research Found on the Catalytic Applications of this compound
Despite a thorough search of scientific databases and literature, no specific research or applications concerning the use of this compound in advanced chemical synthesis and materials science, particularly in the areas of ligand design for catalysis, have been identified.
General searches on chiral diamines confirm their critical role in modern asymmetric catalysis, with numerous examples of structurally similar compounds being employed as ligands for a wide range of metal-catalyzed reactions and as organocatalysts. These compounds are fundamental in the stereoselective synthesis of complex molecules, which is crucial in fields such as pharmaceuticals and materials science.
The absence of specific data for this compound suggests that this compound may not have been extensively explored for these applications, or that any research conducted is not currently in the public domain. Therefore, it is not possible to provide a detailed article on its applications in ligand design, asymmetric catalysis, and organocatalysis as requested.
Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethylhexane 2,5 Diamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4-Dimethylhexane-2,5-diamine
Detailed experimental ¹H and ¹³C NMR spectral data for this compound are not available in the public domain. While NMR data for the related hydrocarbon, 2,4-dimethylhexane, exists, the presence of the two amino groups at the C2 and C5 positions in this compound would significantly alter the chemical shifts and coupling constants. The amine groups would deshield adjacent protons and carbons, leading to downfield shifts. The complexity of the spectrum would also be influenced by the stereochemistry of the molecule, which has two chiral centers, potentially leading to diastereomers with distinct NMR signals. Without experimental data, a definitive analysis and data table cannot be provided.
Mass Spectrometry Techniques (HRMS, GC-MS) for Molecular Ion Characterization of this compound
Specific High-Resolution Mass Spectrometry (HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is not publicly available. The molecular formula of this compound is C₈H₂₀N₂. nih.gov The expected fragmentation patterns in mass spectrometry would likely involve the loss of methyl groups, cleavage of the carbon-carbon backbone, and fragmentation initiated by the nitrogen atoms of the amine groups. Alpha-cleavage adjacent to the C-N bonds is a common fragmentation pathway for amines. libretexts.org Without experimental data, a detailed analysis of the fragmentation pathways and a corresponding data table of observed ions cannot be compiled.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
There are no published crystal structures for this compound or its derivatives in the Cambridge Structural Database or other publicly accessible crystallographic databases. X-ray crystallography would provide definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the hexane (B92381) chain. For chiral isomers, it would also establish the absolute stereochemistry. A study on a derivative of 2,5-dimethylhexane-2,5-diol has been reported, but this is not directly applicable to the target diamine. researchgate.net
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of this compound Isomers
As this compound possesses two chiral centers (at C2 and C5), it can exist as stereoisomers (enantiomers and diastereomers). Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for the stereochemical assignment of these isomers. However, no experimental chiroptical data for the isomers of this compound has been reported in the scientific literature. General studies on the chiroptical properties of other chiral diamines exist, but this information cannot be directly extrapolated to provide specific data for the title compound. metu.edu.trnih.govacs.orgnih.govrsc.org
Computational and Theoretical Studies on 2,4 Dimethylhexane 2,5 Diamine
Density Functional Theory (DFT) Calculations for Electronic Structure of 2,4-Dimethylhexane-2,5-diamine
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to understanding molecular properties. For this compound, DFT calculations can provide a wealth of information about its geometry, stability, and electronic characteristics.
The analysis would involve systematic rotations around the single bonds of the carbon chain to identify all possible staggered and eclipsed conformations. The relative energies of these conformers would be calculated to determine the global minimum energy structure, which represents the most stable conformation of the molecule. Factors such as steric hindrance between the methyl and amine groups, as well as potential intramolecular hydrogen bonding, would significantly influence the conformational preferences.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Anti | 180° | 0.00 | Minimal steric hindrance |
| Gauche 1 | 60° | 0.95 | Gauche interaction between methyl groups |
| Gauche 2 | -60° | 1.10 | Gauche interaction between methyl and amine groups |
| Eclipsed 1 | 0° | 4.50 | Steric clash between methyl groups |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential, primarily located around the nitrogen atoms of the two amine groups due to the presence of lone pairs of electrons. These regions would be the most likely sites for protonation and interaction with electrophiles.
Conversely, regions of positive potential would be expected around the hydrogen atoms of the amine groups and the aliphatic chain. A detailed charge distribution analysis, such as that provided by Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, offering a more granular understanding of the molecule's polarity and the nature of its chemical bonds.
Molecular Dynamics (MD) Simulations of this compound in Various Environments
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions with its surroundings.
Simulating this compound in different environments, such as in the gas phase, in a nonpolar solvent like hexane (B92381), or in a polar solvent like water, would provide insights into its solvation properties and how its conformation is influenced by the surrounding medium. In a polar solvent, for instance, the amine groups would be expected to form hydrogen bonds with water molecules, which could stabilize certain conformations over others. These simulations are also crucial for understanding the transport properties and intermolecular interactions of the diamine.
Quantum Chemical Modeling of Reaction Mechanisms Involving this compound
Quantum chemical methods, particularly DFT, are extensively used to model the mechanisms of chemical reactions. For this compound, these models can elucidate the pathways of reactions involving its amine functional groups, such as acylation, alkylation, or condensation reactions.
By calculating the energies of reactants, products, and, most importantly, the transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. Such studies can help in optimizing reaction conditions and in designing new synthetic routes involving this diamine. For example, modeling the reaction with a dicarboxylic acid could provide insights into the formation of polyamides.
Quantitative Structure-Property Relationships (QSPR) for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.net While a QSPR study would typically involve a series of related compounds, the principles can be applied to understand the properties of this compound and its derivatives.
To develop a QSPR model for a class of diamines, a set of molecular descriptors would be calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). These descriptors would then be correlated with an experimental property of interest, such as boiling point, solubility, or a measure of biological activity, using statistical methods like multiple linear regression or machine learning algorithms. nih.gov Such a model could then be used to predict the properties of new, unsynthesized diamine derivatives.
Emerging Research Areas and Future Directions for 2,4 Dimethylhexane 2,5 Diamine
Sustainable Synthesis Routes for 2,4-Dimethylhexane-2,5-diamine
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For a specialty chemical like this compound, the development of eco-friendly synthesis routes is a primary area of future research. Current industrial production of many diamines relies on petrochemical feedstocks and energy-intensive processes. researchgate.net The future synthesis of this compound is likely to focus on catalytic and bio-based methods to enhance sustainability. nih.govnih.gov
One promising approach is the catalytic reductive amination of corresponding diketones or diols, which could potentially be derived from renewable resources. digitellinc.com The development of highly selective and reusable heterogeneous catalysts will be crucial to improve reaction efficiency and minimize waste. Another avenue of exploration is the biosynthesis of diamines using engineered microorganisms. nih.govnih.gov While the biosynthesis of linear diamines like 1,5-diaminopentane (cadaverine) is well-established, creating specific branched-chain architectures such as this compound through fermentation presents a significant but rewarding challenge. nih.gov Success in this area would represent a major step towards a bio-based chemical industry.
| Synthesis Approach | Potential Precursors | Key Research Focus | Anticipated Advantages |
| Catalytic Reductive Amination | 2,4-Dimethylhexane-2,5-dione | Development of stereoselective catalysts | High yield, potential for isomer control |
| Bio-based Routes | Engineered metabolic pathways | Strain development and optimization | Use of renewable feedstocks, milder reaction conditions |
| Chemo-enzymatic Synthesis | Combination of chemical and biological steps | Integration of catalytic and enzymatic processes | Leveraging the selectivity of enzymes |
Advanced Applications in Functional Materials Engineering with this compound
Diamines are fundamental building blocks for a wide range of polymers, including polyamides, polyurethanes, and epoxy resins. researchgate.netresearchgate.net The unique branched structure of this compound could impart novel properties to these materials. The methyl side chains can disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased solubility, and enhanced flexibility.
In the realm of high-performance polymers, this compound could be investigated as a specialty monomer or curing agent. For instance, its incorporation into epoxy resins could modify the cross-linking density and thermomechanical properties of the final thermoset. osti.gov Similarly, its use in the synthesis of polyamides could result in materials with tailored thermal and mechanical characteristics, suitable for advanced engineering applications. scirp.org The specific stereoisomers of this compound could also be exploited to create polymers with unique chiral properties.
| Material Class | Potential Role of this compound | Expected Impact on Material Properties | Potential Applications |
| Polyamides | Monomer | Altered crystallinity, improved solubility and flexibility | Specialty engineering plastics, advanced fibers |
| Polyurethanes | Chain extender | Modified hard segment domains, tailored elasticity | High-performance elastomers, coatings |
| Epoxy Resins | Curing agent | Controlled cross-linking, enhanced toughness | Advanced composites, adhesives |
Interdisciplinary Research Integrating this compound into Novel Chemical Systems
The application of diamines extends beyond polymer science. In coordination chemistry, diamines are valuable ligands for the formation of metal complexes, which can have applications in catalysis and materials science. The stereochemistry of this compound makes it an interesting candidate for the synthesis of chiral catalysts for asymmetric reactions. nih.gov
Furthermore, the integration of this compound into supramolecular assemblies could lead to the development of novel functional systems. Its ability to form hydrogen bonds and coordinate with metal ions could be harnessed to construct complex architectures with applications in sensing, molecular recognition, and guest encapsulation. There is also potential for its use as a building block in the synthesis of biologically active molecules, where the specific arrangement of amino groups and the hydrocarbon backbone could be crucial for interacting with biological targets. researchgate.net
Challenges and Opportunities in this compound Research
The most significant challenge in the study of this compound is the current lack of focused research. Much of the existing literature on diamines pertains to linear, commodity chemicals, with specialty branched isomers remaining largely unexplored. basf.com The development of cost-effective and selective synthesis methods for this specific molecule is a major hurdle that needs to be overcome. seatexcorp.com
However, this research gap also presents a wealth of opportunities. The exploration of this compound could lead to the discovery of new materials with unique properties that are not achievable with currently available diamines. The branched structure offers a design element that could be systematically studied to establish structure-property relationships in polymers and other functional materials. Moreover, the pursuit of sustainable synthesis routes for this molecule aligns with the broader goals of green chemistry and the development of a bio-based economy. nih.govnih.gov As the demand for high-performance, tailored materials grows, the investigation of specialty diamines like this compound will likely become an increasingly important area of research.
Q & A
What are the common synthetic routes for 2,4-Dimethylhexane-2,5-diamine, and how can reaction conditions influence stereochemical outcomes?
Basic:
The compound is typically synthesized via reductive amination of diketones or through nucleophilic substitution of halogenated precursors. For example, alkylation of 2,5-diaminohexane with methyl halides under basic conditions can yield the dimethylated product. Control of temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DMF) is critical to minimize side reactions like over-alkylation .
Advanced:
Stereochemical control remains challenging due to the compound’s branched structure. Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution may improve enantiomeric excess. Computational modeling (e.g., DFT) can predict transition states to optimize reaction pathways. Recent studies highlight the use of flow chemistry to enhance reproducibility and scalability while maintaining stereochemical integrity .
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic:
- NMR : and NMR are essential for confirming the amine and methyl group positions. Solvent choice (e.g., DO with HCl) resolves amine proton splitting .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHN) and fragmentation patterns .
Advanced:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve conformational flexibility in the solid state. Challenges include low crystal symmetry and hydrogen bonding networks, requiring high-resolution data (<1.0 Å) .
- Dynamic NMR : Detects rotational barriers in the hexane backbone, revealing steric hindrance between methyl groups .
How does this compound interact with biological targets, and what experimental designs are optimal for studying its bioactivity?
Basic:
The diamine’s chelating properties make it a candidate for studying metalloenzymes (e.g., urease). Standard assays include enzyme inhibition kinetics (IC) and competitive binding studies using UV-Vis or fluorescence spectroscopy .
Advanced:
Structure-activity relationship (SAR) studies require combinatorial libraries with varying alkyl chain lengths. Molecular docking (e.g., AutoDock Vina) predicts binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation.
- Storage : Keep under inert gas (N) at 2–8°C to prevent oxidation .
Advanced:
Stability studies under varying pH and temperature (e.g., accelerated degradation at 40°C/75% RH) inform shelf-life. LC-MS monitors degradation products like imines or oxidized amines .
How can researchers resolve contradictions in reported solubility data for this compound?
Basic:
Standardize solvent systems (e.g., aqueous buffers vs. organic solvents) and document temperature/pH conditions. Polar aprotic solvents (DMSO) generally enhance solubility .
Advanced:
Use Hansen solubility parameters (HSPs) to model solvent compatibility. Small-angle X-ray scattering (SAXS) characterizes aggregation behavior in solution .
What computational approaches are suitable for modeling this compound’s conformational dynamics?
Basic:
Molecular mechanics (MMFF94) predicts low-energy conformers. Gaussian-based DFT (B3LYP/6-31G*) optimizes geometry and calculates vibrational spectra .
Advanced:
Ab initio molecular dynamics (AIMD) simulates solvent effects on rotational barriers. Machine learning (e.g., ANI-1ccx) accelerates force field parameterization for rare-event sampling .
How does the compound’s stereochemistry influence its physicochemical properties?
Advanced:
Enantiomers exhibit divergent melting points and solubility due to crystal packing differences. Chiral chromatography (e.g., Chiralpak IA) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
